N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide
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Overview
Description
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the reaction of 4-methyl-2-(piperidin-1-yl)pentan-1-amine with 3-phenoxypropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkoxy or thioether derivatives.
Scientific Research Applications
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a phenoxypropanamide moiety allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
1328578-61-5 |
---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 |
Purity |
95 |
Origin of Product |
United States |
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